molecular formula C20H19N3O7 B5216748 [4-[(E)-2-acetamido-3-(3-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate

[4-[(E)-2-acetamido-3-(3-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate

Cat. No.: B5216748
M. Wt: 413.4 g/mol
InChI Key: HBZYQQQZSZMUFK-RQZCQDPDSA-N
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Description

[4-[(E)-2-acetamido-3-(3-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate is a complex organic compound characterized by its unique structure, which includes an acetamido group, a nitroanilino group, and a methoxyphenyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(E)-2-acetamido-3-(3-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate typically involves multiple steps, including the formation of intermediate compounds. One common approach is the condensation of 3-nitroaniline with acetic anhydride to form an acetamido intermediate. This intermediate is then reacted with 2-methoxyphenyl acetate under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction environments to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

[4-[(E)-2-acetamido-3-(3-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce various functionalized derivatives .

Scientific Research Applications

Chemistry

In chemistry, [4-[(E)-2-acetamido-3-(3-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies .

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its structural features make it a candidate for studying enzyme inhibition and protein binding .

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific functionalities .

Mechanism of Action

The mechanism of action of [4-[(E)-2-acetamido-3-(3-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nitroaniline derivatives and acetamido compounds. Examples include:

Uniqueness

What sets [4-[(E)-2-acetamido-3-(3-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate apart is its combination of functional groups, which provides a unique set of chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

[4-[(E)-2-acetamido-3-(3-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O7/c1-12(24)21-17(20(26)22-15-5-4-6-16(11-15)23(27)28)9-14-7-8-18(30-13(2)25)19(10-14)29-3/h4-11H,1-3H3,(H,21,24)(H,22,26)/b17-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZYQQQZSZMUFK-RQZCQDPDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=CC1=CC(=C(C=C1)OC(=O)C)OC)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N/C(=C/C1=CC(=C(C=C1)OC(=O)C)OC)/C(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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